molecular formula C10H9ClN2O2S B2605114 4-Amino-3-(1,3-thiazol-2-yl)benzoic acid;hydrochloride CAS No. 2243507-44-8

4-Amino-3-(1,3-thiazol-2-yl)benzoic acid;hydrochloride

Cat. No.: B2605114
CAS No.: 2243507-44-8
M. Wt: 256.7
InChI Key: IFDKWFMKSUMJKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-3-(1,3-thiazol-2-yl)benzoic acid;hydrochloride is a chemical compound with the molecular formula C10H8N2O2S·HCl. It is a derivative of benzoic acid, featuring an amino group at the 4-position and a thiazole ring at the 3-position. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(1,3-thiazol-2-yl)benzoic acid;hydrochloride typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as 2-aminothiazole.

    Attachment to the Benzoic Acid: The thiazole ring is then attached to the benzoic acid moiety through a substitution reaction, often using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Introduction of the Amino Group: The amino group is introduced at the 4-position of the benzoic acid ring through a nitration-reduction sequence or direct amination.

    Formation of the Hydrochloride Salt: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(1,3-thiazol-2-yl)benzoic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chlorinating agents.

    Coupling Reactions: EDC or DCC (dicyclohexylcarbodiimide) are commonly used coupling reagents.

Major Products Formed

Scientific Research Applications

4-Amino-3-(1,3-thiazol-2-yl)benzoic acid;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-3-(1,3-thiazol-2-yl)benzoic acid;hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-(1,3-benzothiazol-2-yl)benzoic acid: Similar structure but with a benzothiazole ring instead of a thiazole ring.

    4-Amino-3-(1,3-oxazol-2-yl)benzoic acid: Contains an oxazole ring instead of a thiazole ring.

    4-Amino-3-(1,3-imidazol-2-yl)benzoic acid: Features an imidazole ring in place of the thiazole ring.

Uniqueness

4-Amino-3-(1,3-thiazol-2-yl)benzoic acid;hydrochloride is unique due to its specific combination of functional groups and the presence of the thiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-amino-3-(1,3-thiazol-2-yl)benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S.ClH/c11-8-2-1-6(10(13)14)5-7(8)9-12-3-4-15-9;/h1-5H,11H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFDKWFMKSUMJKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C2=NC=CS2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.